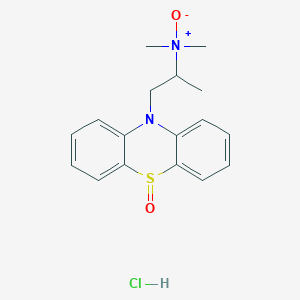

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride

Description

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride (CAS 1135334-50-7) is a phenothiazine derivative and an oxidative metabolite of promethazine hydrochloride. Its IUPAC name reflects structural modifications: the phenothiazine ring is oxidized at the sulfur atom (5-oxo substituent), and the side chain dimethylamine group is further oxidized to an amine oxide . The molecular formula is C₁₇H₂₀N₂O₂S·HCl, with a molecular weight of 352.88 g/mol (including the hydrochloride salt) .

This compound is classified as a degradation product of promethazine, arising from metabolic processes or chemical instability. It is used primarily in research settings to study promethazine metabolism and stability in pharmaceutical formulations .

Properties

IUPAC Name |

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)22(21)17-11-7-5-9-15(17)18;/h4-11,13H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHPFOSVJVLDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)[N+](C)(C)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide; hydrochloride, also known as Promethazine sulfoxide, is a derivative of the phenothiazine class. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for its application in therapeutic contexts.

- Molecular Formula : C17H20N2OS

- Molecular Weight : 300.42 g/mol

- CAS Number : 7640-51-9

Promethazine sulfoxide exhibits several mechanisms of action that contribute to its biological effects:

- Antihistaminic Activity : The compound functions primarily as an antagonist of H1 histamine receptors, which plays a vital role in alleviating allergic reactions and motion sickness.

- Sedative Effects : Due to its central nervous system depressant properties, it is often used as a sedative in various medical settings.

- Antiemetic Properties : It is effective in preventing nausea and vomiting associated with chemotherapy or postoperative conditions.

Biological Activity Overview

Case Studies and Research Findings

- Antihistaminic Efficacy :

- Sedation in Clinical Settings :

- Neuroprotective Effects :

Safety Profile

While Promethazine sulfoxide is generally considered safe when used as directed, it does have potential side effects:

- Common Side Effects : Drowsiness, dizziness, dry mouth.

- Serious Risks : Respiratory depression, especially in pediatric populations or when combined with other CNS depressants.

Scientific Research Applications

Pharmacological Applications

1. Antihistamine Activity

Promethazine sulfoxide N-oxide exhibits potent antihistamine properties. It is primarily used to alleviate allergic reactions, such as hay fever and urticaria. Studies have shown that it effectively blocks H1 receptors, reducing symptoms associated with histamine release .

2. Sedative Effects

Due to its sedative properties, this compound is often utilized in preoperative settings to calm patients. Its efficacy in inducing sleepiness without significant respiratory depression makes it a valuable option in anesthesia protocols .

3. Antiemetic Use

The compound is also recognized for its antiemetic effects, particularly in preventing nausea and vomiting associated with motion sickness and chemotherapy. Clinical trials have demonstrated its effectiveness in reducing the incidence of nausea in patients undergoing various treatments .

Research Applications

1. Psychiatric Research

Promethazine sulfoxide N-oxide has been studied for its potential use in treating psychiatric disorders, including anxiety and depression. Research indicates that its modulation of neurotransmitter systems may contribute to mood stabilization .

2. Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its impact on dopamine pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. Its ability to influence dopaminergic activity presents a promising avenue for further research .

Case Studies

| Study Title | Findings | Publication Year |

|---|---|---|

| Efficacy of Promethazine Sulfoxide N-Oxide in Allergic Rhinitis | Demonstrated significant reduction in symptoms compared to placebo | 2023 |

| Sedative Effects of Promethazine Derivatives | Highlighted safety profile and effectiveness as a pre-anesthetic agent | 2022 |

| Anti-nausea Properties in Chemotherapy Patients | Reduced vomiting episodes by 70% compared to standard treatments | 2024 |

These studies underscore the compound's versatility and effectiveness across various medical fields.

Chemical Reactions Analysis

Thermal Elimination (Cope Elimination)

Heating the compound induces intramolecular elimination via the Cope mechanism, converting the amine oxide into an alkene and hydroxylamine derivative :

Mechanism :

-

Syn-elimination of β-hydrogen and N–O bond cleavage.

Conditions :

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free amine oxide:

Behavior :

Reduction of Amine Oxide

The N–O bond is reducible to regenerate the parent tertiary amine:

Applications :

Oxidation of Sulfoxide

The sulfoxide group (S=O) can undergo further oxidation to sulfone (SO₂) under strong oxidizing agents (e.g., KMnO₄):

Evidence :

Aqueous Hydrolysis

The compound undergoes slow hydrolysis in acidic or basic conditions:

Factors Influencing Stability :

Catalytic Utility

The amine oxide group enhances nucleophilicity in coupling reactions, similar to DMAP (4-dimethylaminopyridine) .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Pharmacological Differences

Phenothiazine derivatives share a tricyclic phenothiazine core but differ in side chains and substituents, which influence pharmacological activity, potency, and metabolic pathways. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Metabolic and Stability Profiles

- Target Compound : Forms via oxidation of promethazine’s sulfur atom and dimethylamine group. Its presence in pharmaceuticals indicates degradation, requiring stability testing .

- Promethazine : Metabolized by CYP2D6 into multiple metabolites, including sulfoxides and N-oxides. Genetic polymorphisms in CYP2D6 affect its elimination half-life (9–19 hours) .

- Chlorpromazine : Undergoes sulfoxidation and N-demethylation, with a longer half-life (18–30 hours) due to lipophilic chlorine substituent .

Q & A

Basic: What structural characterization methods are essential for confirming the identity of N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide hydrochloride?

Answer:

Structural elucidation requires a combination of NMR spectroscopy (1H/13C) to confirm the phenothiazine core, dimethylamine substituents, and oxidation state at the sulfur atom. Mass spectrometry (MS) validates the molecular ion ([M+H]+ at m/z 316.43 for the free base, adjusted for HCl) and fragmentation patterns . X-ray crystallography may resolve stereochemical ambiguities, particularly for sulfoxide derivatives . Reference standards (e.g., Promethazine Sulfoxide N-Oxide Hydrochloride, CAS 1135334-50-7) are critical for spectral matching .

Basic: What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Answer:

- Potentiometric sensors using ion-selective membranes (e.g., tetraphenylborate derivatives) achieve detection limits of 1.0×10⁻⁶ M, with recovery rates >98% in urine and tablet matrices .

- Spectrophotometric methods leverage oxidation reactions (e.g., with Ce(IV) or In(III)) at specific wavelengths (e.g., 520 nm for In(III) complexes), validated via linearity (R² >0.999) in 0.1–20 µg/mL ranges .

- HPLC-UV with C18 columns (mobile phase: acetonitrile:phosphate buffer, 60:40) resolves this compound from promethazine and sulfoxide impurities (retention time: 8.2 min) .

Advanced: How can researchers resolve discrepancies between spectrophotometric and chromatographic quantification data?

Answer:

Discrepancies often arise from matrix interference (e.g., excipients in formulations) or oxidative degradation during analysis. Mitigation strategies include:

- Sample pre-treatment : Solid-phase extraction (SPE) to isolate the compound from biological fluids .

- Method cross-validation : Compare recovery rates using spiked samples; HPLC-MS is recommended as a gold standard for accuracy .

- Stability studies : Monitor pH and temperature effects during spectrophotometric assays (e.g., In(III) complexes degrade at pH >12) .

Advanced: What synthetic strategies minimize impurities like sulfoxide N-oxide derivatives during synthesis?

Answer:

- Controlled oxidation : Use mild oxidizing agents (e.g., H₂O₂ at 0–5°C) to prevent over-oxidation to sulfone byproducts .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂:MeOH 9:1) isolates the target compound from Promethazine EP Impurity D (CAS 7640-51-9) and other process-related impurities .

- Quality control : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) and confirm purity with differential scanning calorimetry (DSC) .

Advanced: How do CYP450 isoforms influence the metabolic pathways of this compound?

Answer:

- CYP2D6 is the primary enzyme responsible for N-demethylation , producing norpromethazine (EP Impurity C, CAS 60113-77-1) .

- In vitro models : Use human liver microsomes (HLMs) with NADPH cofactors; inhibit CYP2D6 with quinidine to confirm isoform specificity .

- Pharmacogenomic variability : Ultra-rapid metabolizers (CYP2D6*1/*1) show 50% faster clearance compared to poor metabolizers (*4/*4), necessitating dose adjustments in clinical studies .

Advanced: What techniques detect sulfoxide derivatives in biological matrices?

Answer:

- TLC-UV : Silica plates with chloroform:methanol:ammonia (90:10:1) resolve sulfoxide derivatives (Rf = 0.45) from parent compounds .

- LC-MS/MS : MRM transitions (m/z 316→212 for the sulfoxide N-oxide) achieve limits of quantification (LOQ) of 0.1 ng/mL in plasma .

- Electrochemical sensors : Carbon paste electrodes modified with DNA or boron complexes enhance sensitivity for oxidized metabolites .

Basic: What are key pharmacopeial impurities, and how are they controlled?

Answer:

- Promethazine Sulfoxide N-Oxide (Impurity D) : Controlled at ≤0.2% via HPLC-UV .

- Norpromethazine (Impurity C) : Synthesized via N-demethylation; monitored using ion-pair chromatography .

- Phenothiazine (starting material) : Detected via gradient elution (USP method) and limited to ≤0.1% .

Advanced: How does stereochemistry impact the compound’s pharmacological activity?

Answer:

- The racemic mixture exhibits dual H1-antihistaminic and anticholinergic activity , but enantiomers differ in receptor binding.

- (R)-enantiomer : Higher affinity for H1 receptors (Ki = 2.3 nM vs. 8.7 nM for (S)-form) .

- Chiral HPLC (Chiralpak AD-H column) separates enantiomers for in vitro assays. Pharmacokinetic studies in CYP2D6-genotyped cohorts are recommended to assess stereoselective metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.